molecular formula C14H14N2O2S B14852320 Ethyl 2-(benzylthio)pyrimidine-5-carboxylate

Ethyl 2-(benzylthio)pyrimidine-5-carboxylate

Cat. No.: B14852320
M. Wt: 274.34 g/mol
InChI Key: YMLPUFDLAXJTPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester typically involves the reaction of pyrimidine derivatives with benzylthiol and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Benzylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylsulfanyl group and ester functionality make it a versatile compound for various applications.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

ethyl 2-benzylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O2S/c1-2-18-13(17)12-8-15-14(16-9-12)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

YMLPUFDLAXJTPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)SCC2=CC=CC=C2

Origin of Product

United States

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